(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride
Description
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride is a chiral small-molecule compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a methanone group to a tetrahydrofuran (THF) moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. It is commercially available for R&D purposes, as noted by CymitQuimica .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHGFSZHMBEMG-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-65-5 | |
| Record name | Methanone, (4-amino-1-piperidinyl)[(2R)-tetrahydro-2-furanyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride involves several steps. Typically, the synthetic route includes the formation of the piperidine ring followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride has been investigated for its biological activity, particularly in the central nervous system. It shows promise as a potential therapeutic agent due to its interactions with various receptors and enzymes. Key areas of research include:
- Neuropharmacology : Studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
- Binding Affinity Studies : Research focuses on its binding interactions with specific receptors, which are essential for understanding its pharmacological effects .
Chemical Intermediates
This compound serves as an intermediate in synthesizing more complex molecules, which can be pivotal in developing new drugs or chemical products. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities .
Biochemical Pathway Analysis
It is utilized in biological studies to elucidate mechanisms underlying various biochemical pathways. This application is crucial for understanding how compounds interact at the molecular level and their effects on cellular processes .
Mechanism of Action
The mechanism of action of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Stereoisomeric Analog: (S)-Enantiomer
Chirality can significantly alter binding affinity to biological targets, such as enzymes or receptors.
Key Difference :
- Stereochemical Configuration : (R) vs. (S) may lead to divergent pharmacological outcomes.
Piperazine vs. Piperidine Derivatives
The compound in , (4-(1,1-Dichloro-3-(1,3-dithiolan-2-ylidene)-3-nitroprop-1-en-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, replaces the 4-aminopiperidine with a piperazine ring bearing a nitro-dithiolane substituent. Piperazine derivatives generally exhibit higher basicity (two amine groups) compared to piperidine (one amine), affecting solubility and receptor interactions. The nitro and dithiolane groups in ’s compound introduce redox-active and electron-withdrawing properties, which are absent in the target compound .
Key Differences :
- Ring Structure : Piperazine (6-membered, two N atoms) vs. Piperidine (6-membered, one N atom).
- Substituents: Nitro-dithiolane vs. amino group.
- Reactivity : Piperazine derivatives may engage in distinct hydrogen-bonding interactions.
Benzofuran-Containing Methanone Hydrochlorides
Pharmaceutical impurities listed in , such as Desethylamiodarone Hydrochloride (CAS 96027-74-6), feature a benzofuran core instead of tetrahydrofuran.
Key Differences :
- Core Structure: Aromatic benzofuran vs. non-aromatic THF.
- Pharmacokinetics : THF may improve solubility; benzofuran may enhance membrane permeability.
Aminomethyl-Piperidine Analogs
describes 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride (CAS 1582374-74-0), where the 4-amino group is replaced with an aminomethyl substituent. The aminomethyl group introduces an additional methylene spacer, altering the spatial orientation of the amine. This could reduce steric hindrance or modulate interactions with charged residues in target proteins .
Key Differences :
- Substituent Position: Amino (directly on ring) vs. aminomethyl (methylene-linked).
- Molecular Weight: 248.75 g/mol (aminomethyl) vs. similar range for the target compound.
Tetrahydrofurfuryl Esters and Alcohols
Tetrahydrofurfuryl acrylate (CAS 2399-48-6, ) shares the THF moiety but replaces the methanone-piperidine group with an acrylate ester. Metabolically, tetrahydrofurfuryl alcohol (CAS 97-99-4) is a common metabolite for THF-containing compounds, indicating shared metabolic pathways .
Key Differences :
- Functional Groups: Acrylate ester vs. methanone-amine.
- Applications : Polymer chemistry vs. pharmaceutical R&D.
Pyridine-Containing Analogs
’s 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride replaces THF with a pyridine ring. The dihydrochloride salt further increases solubility compared to the target compound’s mono-hydrochloride form .
Key Differences :
- Heterocycle: Pyridine (aromatic, basic) vs. THF (non-aromatic, neutral).
- Salt Form : Dihydrochloride vs. hydrochloride.
Biological Activity
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride, with the chemical formula CHClNO and a molar mass of approximately 234.72 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The compound incorporates a piperidine ring substituted with an amino group and a tetrahydrofuran moiety, which may contribute to its biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molar Mass | 234.72 g/mol |
| CAS Number | 1286207-65-5 |
| IUPAC Name | (4-Aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone; hydrochloride |
Biological Activity
Research indicates that (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride exhibits significant biological activity, particularly within the central nervous system (CNS). It has been investigated for various pharmacological properties, including:
Potential Therapeutic Applications:
- Antidepressant Activity : Studies suggest that this compound may influence neurotransmitter systems associated with mood regulation.
- Analgesic Effects : Preliminary data indicate potential pain-relieving properties.
- Cognitive Enhancement : Investigations into its effects on cognitive functions are ongoing, particularly in relation to memory and learning.
The exact mechanisms through which (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride exerts its effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors and enzymes in the CNS, similar to other piperidine derivatives. Key areas of focus include:
- Receptor Binding Affinity : Studies are examining how the compound binds to neurotransmitter receptors, influencing signaling pathways.
- Influence on Biochemical Pathways : The compound may modulate pathways involved in neurotransmission and cellular signaling.
Case Studies and Research Findings
A review of recent studies highlights the biological activity of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects in animal models.
- Findings : The compound demonstrated significant reductions in depression-like behaviors, suggesting potential as an antidepressant agent.
-
Analgesic Properties Investigation :
- Objective : Assess pain relief efficacy.
- Findings : The compound exhibited notable analgesic effects comparable to standard analgesics in pain models.
-
Cognitive Function Assessment :
- Objective : To determine effects on memory and learning.
- Findings : Initial results indicate improvements in cognitive performance in treated subjects.
Comparative Analysis with Similar Compounds
The biological activity of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride | Enantiomer of the compound | Different stereochemistry may influence biological activity |
| (4-Aminopiperidin-1-yl)(tetrahydro-pyran-4-yloxy)methanone hydrochloride | Contains a pyran ring instead of tetrahydrofuran | Potentially different pharmacological profiles |
| (R)-(4-Aminopiperidin-1-yloxy)carbonyl derivatives | Varies by functional groups on the carbon chain | May exhibit different reactivity and stability |
Q & A
Q. What are the recommended synthetic routes for preparing (R)-(4-aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing tetrahydrofuran-2-carboxylic acid derivatives with 4-aminopiperidine in ethanol or methanol under acidic conditions (e.g., HCl) yields the hydrochloride salt. Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered intermediates .
- Temperature : Prolonged reflux (~40–72 hours) improves yield for slow kinetics .
- Catalysis : Acidic conditions (e.g., conc. HCl) facilitate salt formation and stabilize intermediates .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EtOH, HCl, 40h reflux | 85–90 |
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm stereochemistry and functional groups (e.g., tetrahydrofuran C=O at ~170 ppm).
- Mass spectrometry : HRMS (EI) for molecular ion verification (e.g., [M+H] at m/z 241.2) .
- Chiral HPLC : To confirm the (R)-configuration using a Chiralpak® column (e.g., hexane:isopropanol gradient) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address via:
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., piperidine ring oxidation) .
- Pharmacokinetic (PK) studies : Compare plasma half-life (t) and tissue distribution in rodent models .
- Formulation optimization : Use liposomal encapsulation or co-administration with CYP450 inhibitors to enhance stability .
Q. How can computational modeling predict the compound’s binding affinity to target receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target selection : Prioritize receptors with known piperidine-based ligand interactions (e.g., σ1 or opioid receptors).
- Force fields : Use AMBER or CHARMM for accurate conformational sampling .
- Validation : Compare docking scores (ΔG) with experimental IC values from radioligand assays .
Q. What analytical methods confirm the (R)-stereochemistry and enantiomeric excess (ee) of the compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated spectra for enantiomer validation .
- Chiral derivatization : Use Mosher’s acid chloride for F NMR-based ee determination .
Q. How do structural modifications (e.g., tetrahydrofuran ring substitution) impact biological activity?
- Methodological Answer : Conduct SAR studies:
- Analog synthesis : Replace tetrahydrofuran with pyrrolidine or dioxane rings to assess steric/electronic effects .
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
Data Table :
| Analog | Substitution | IC (nM) | Reference |
|---|---|---|---|
| Parent | None | 120 ± 15 | |
| 1 | Pyrrolidine | 450 ± 30 |
Safety & Protocol Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
- First aid : Immediate eye irrigation with saline (15 mins) for accidental exposure .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data vs. computational conformation predictions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
